REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S1CCCC1.[Cl-].C([S+]1CCCC1)C1C=CC=CC=1.[OH-].[K+].[C:29]1(=[O:35])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>CO.O>[C:2]1([CH:1]2[C:29]3([CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]3)[O:35]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
0.225 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
S-benzyltetrahydrothiophenium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[S+]1CCCC1
|
Name
|
|
Quantity
|
0.53 L
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.75 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
467 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
225 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has been obtained
|
Type
|
ADDITION
|
Details
|
is slowly added dropwise to a reaction mixture
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
have separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC12CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |